Triethoxy(hex-1-EN-2-YL)silane
Description
Triethoxy(hex-1-en-2-yl)silane is an organosilicon compound characterized by a hex-1-en-2-yl group bonded to a triethoxysilane moiety. Organosilanes of this class are widely used in hydrosilylation reactions, polymer crosslinking, and as intermediates in organic synthesis due to their hydrolytic stability and compatibility with transition-metal catalysts .
Properties
CAS No. |
59549-88-1 |
|---|---|
Molecular Formula |
C12H26O3Si |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
triethoxy(hex-1-en-2-yl)silane |
InChI |
InChI=1S/C12H26O3Si/c1-6-10-11-12(5)16(13-7-2,14-8-3)15-9-4/h5-11H2,1-4H3 |
InChI Key |
BLULJPLRZLIFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(hex-1-EN-2-YL)silane typically involves the hydrosilylation of hex-1-ene with triethoxysilane. This reaction is catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Catalyst: Platinum or rhodium complexes
Solvent: Toluene or other non-polar solvents
Temperature: 50-100°C
Pressure: Atmospheric or slightly elevated
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases safety.
Chemical Reactions Analysis
Types of Reactions:
Hydrosilylation: The primary reaction involving Triethoxy(hex-1-EN-2-YL)silane is hydrosilylation, where it adds across double bonds in alkenes to form organosilicon compounds.
Reduction: It can act as a reducing agent in the presence of catalysts like cobalt(II) chloride, reducing carbonyl compounds to alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Platinum, rhodium, cobalt(II) chloride
Solvents: Toluene, hexane, dichloromethane
Temperature: 25-100°C
Major Products:
Organosilicon Compounds: Formed through hydrosilylation
Alcohols: Formed through reduction of carbonyl compounds
Functionalized Silanes: Formed through substitution reactions
Scientific Research Applications
Chemistry: Triethoxy(hex-1-EN-2-YL)silane is used in the synthesis of various organosilicon compounds, which are important in materials science and catalysis. It is also used in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: In biological research, this compound is used to modify surfaces of glass and silicon-based materials to enhance biocompatibility and cell adhesion. This is particularly useful in the development of biosensors and medical implants.
Medicine: The compound is explored for its potential in drug delivery systems, where its ability to form stable bonds with silica can be leveraged to create targeted delivery vehicles.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of these materials makes it highly valuable.
Mechanism of Action
The primary mechanism by which Triethoxy(hex-1-EN-2-YL)silane exerts its effects is through the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation to form siloxane bonds. The molecular targets include hydroxyl groups on silica surfaces, which react with the silane to form stable siloxane linkages.
Comparison with Similar Compounds
Key Observations :
- Catalyst Systems : Platinum-based catalysts (e.g., in ) enable high yields (89%) in hydrosilylation, whereas achieves 86% yield without transition metals, relying on molecular sieves for activation.
- Temperature Sensitivity : Elevated temperatures (75°C) are critical for hydrosilylation efficiency in alkenylsilanes , while room-temperature reactions suffice for ethynylsilanes with stereochemical control .
Structural and Functional Differences
Alkenyl vs. Ethynyl Substituents :
- Triethoxy(hex-1-en-2-yl)silane’s alkenyl group likely enhances hydrophobicity and reactivity in radical or electrophilic additions compared to ethynyl-substituted analogs (e.g., ’s compound with a pyran ring) .
- Ethynyl groups (C≡C) in silanes like [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane () enable conjugation, altering electronic properties and NMR spectral profiles (e.g., sharp ¹H-NMR peaks at δ 5.5–6.0 ppm for alkenes vs. δ 2.0–3.0 ppm for ethynyl protons) .
- Steric and Electronic Effects: Methoxy groups (e.g., in ’s compound) increase steric hindrance, reducing hydrolysis rates but enhancing stereoselectivity in cycloadditions . this compound’s linear hexenyl chain may improve compatibility with nonpolar matrices (e.g., rubber) compared to cyclohexenyl derivatives (), which exhibit rigid cyclic structures .
Critical Analysis of Contradictions and Limitations
- Synthetic Challenges : highlights that commercial alkenes (e.g., myrcene) often contain isomer impurities (15% in this case), complicating NMR analysis and purification . This issue may extrapolate to this compound synthesis.
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